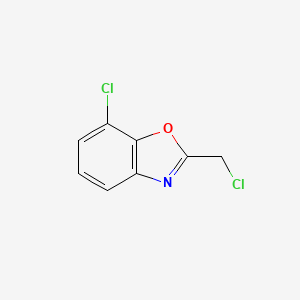

7-Chloro-2-(chloromethyl)benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-2-(chloromethyl)benzoxazole (CAS# 116044-87-2) is a research chemical . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . The IUPAC name is 7-chloro-2-(chloromethyl)-1,3-benzoxazole .

Molecular Structure Analysis

The molecular structure of 7-Chloro-2-(chloromethyl)benzoxazole includes a benzene ring fused to an oxazole moiety . The InChI key is CBGNQFKWYGLPHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Chloro-2-(chloromethyl)benzoxazole has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . It has a complexity of 167 and a LogP of 3.22000 .Applications De Recherche Scientifique

Antimicrobial Activity

Benzoxazole derivatives have been found to exhibit antimicrobial activity. They have been effective against various bacterial and fungal strains . For instance, some benzoxazole compounds have shown significant antimicrobial activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer activities. Some compounds have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line . The benzoxazole scaffold allows efficient interaction with biological targets, which can be beneficial in cancer treatment .

Anti-Inflammatory Activity

Benzoxazole forms the active component in many marketed drugs such as the non-steroidal anti-inflammatory drug, funoxaprofen . This suggests that benzoxazole derivatives could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Benzoxazole-containing compounds have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

Some benzoxazole derivatives have shown antiviral properties . This suggests that they could potentially be used in the development of new antiviral drugs.

Antitubercular Activity

Benzoxazole derivatives have also been found to exhibit antitubercular properties . This suggests that they could potentially be used in the development of new drugs for the treatment of tuberculosis.

Anthelmintic Properties

Benzoxazole derivatives have been found to exhibit anthelmintic properties . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Carbonic Anhydrase Inhibition

2-Mercaptobenzoxazole, a derivative of benzoxazole, has been found to inhibit human carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . Therefore, the study and development of new benzoxazole derivatives, including 7-Chloro-2-(chloromethyl)benzoxazole, may continue to be a significant area of research in the future .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

Propriétés

IUPAC Name |

7-chloro-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGNQFKWYGLPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(chloromethyl)benzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)